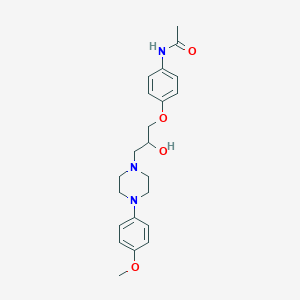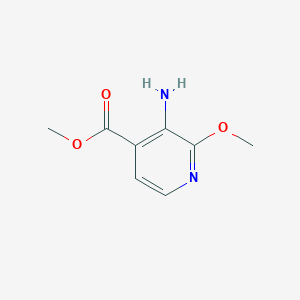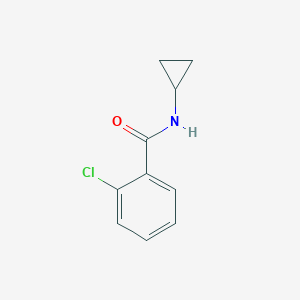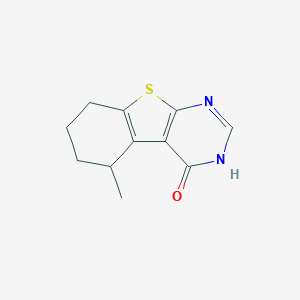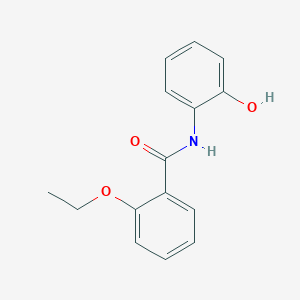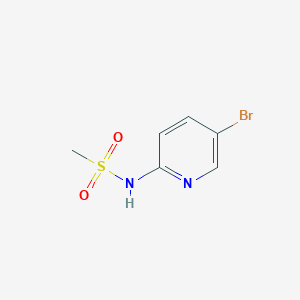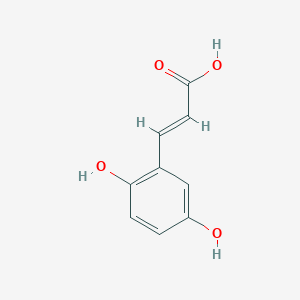
2,5-Dihydroxycinnamic acid
Descripción general
Descripción
2,5-Dihydroxycinnamic acid is a hydroxycinnamic acid and an isomer of caffeic acid . It is a cinnamate ester, a member of hydroquinones, and a methyl ester .
Synthesis Analysis
2,5-Dihydroxycinnamic acid is produced by Elbs persulfate oxidation of o-Coumaric acid .
Molecular Structure Analysis
The molecular formula of 2,5-Dihydroxycinnamic acid is C9H8O4, and its molar mass is 180.159 g·mol −1 . For more detailed molecular structure analysis, you may refer to resources like SpectraBase .
Chemical Reactions Analysis
Hydroxycinnamic acids, including 2,5-Dihydroxycinnamic acid, are known to be potent antioxidants. Their antioxidant activity is related to their hydrogen or electron donating capacity and the ability to delocalize/stabilize the resulting phenoxyl radical within their structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dihydroxycinnamic acid include its molecular weight of 180.16 g/mol . For more detailed physical and chemical properties, you may refer to resources like PubChem .
Aplicaciones Científicas De Investigación
Skin Care and Disorders
2,5-Dihydroxycinnamic acid, like other hydroxycinnamic acids, has been investigated for its potential in treating skin disorders . These compounds have shown anti-oxidant, anti-inflammatory, and anti-bacterial activities , making them potentially useful in managing and rebalancing skin disorders and diseases at different levels .
Antioxidant Properties
Hydroxycinnamic acids, including 2,5-Dihydroxycinnamic acid, are known for their antioxidant properties . They can protect against degradation of some vegetable and food constituents such as anthocyanins .
Anti-inflammatory Properties
The anti-inflammatory properties of hydroxycinnamic acids can be beneficial in conditions characterized by inflammation . This includes various skin conditions, as well as potentially other inflammatory diseases .
Anti-bacterial Properties
Hydroxycinnamic acids have demonstrated anti-bacterial activities . This could make them useful in situations where bacterial infections are a concern, such as in wound care .
Interaction with Food Biomacromolecules
Hydroxycinnamic acids, including 2,5-Dihydroxycinnamic acid, can interact with food biomacromolecules such as proteins and oligo- and polysaccharides . This opens up possibilities for novel ingredients and functional foods .
Inhibition of Platelet Aggregation
2,5-Dihydroxycinnamic acid has been used in studies investigating the role of protein tyrosine kinases in collagen-platelet interaction . It was found to produce a concentration-dependent inhibition of platelet aggregation induced by collagen type I .
Food Applications
Hydroxycinnamic acids and their derivatives have many food applications . They can be used as natural food antioxidants, and their interactions with food biomacromolecules can lead to the development of novel ingredients and functional foods .
Biotechnological Production
There is interest in enhancing the production of hydroxycinnamic acids through biotechnological methods . Optimized extraction techniques are also being investigated .
Safety And Hazards
Direcciones Futuras
Hydroxycinnamic acids and their derivatives, including 2,5-Dihydroxycinnamic acid, have been investigated for their anti-oxidant, anti-inflammatory, and anti-bacterial activities. They have potential roles as valid alternatives to current therapies for managing and rebalancing skin disorders and diseases at different levels . The use of cinnamic acid, including 2,5-Dihydroxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide .
Propiedades
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030505 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxycinnamic acid | |
CAS RN |
38489-67-7, 636-01-1 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



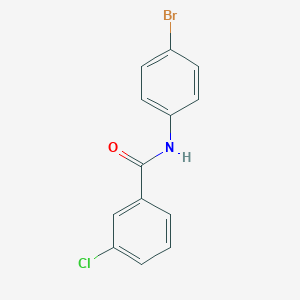
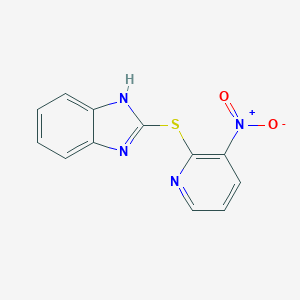

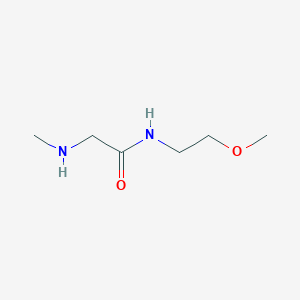
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

methanone](/img/structure/B183428.png)
